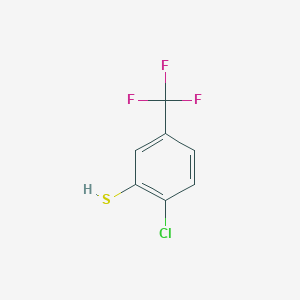

2-Chloro-5-trifluoromethylbenzenethiol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Scientific Research Applications

Supramolecular Chemistry

In supramolecular chemistry, the structurally related benzene-1,3,5-tricarboxamides (BTAs) are utilized for their self-assembly into nanometer-sized rod-like structures, stabilized by threefold hydrogen bonding. These structures are leveraged in nanotechnology, polymer processing, and biomedical applications, showcasing the adaptable nature of benzene derivatives for creating multipurpose building blocks with promising commercial applications (Cantekin, de Greef, & Palmans, 2012).

Synthetic Chemistry

The hydro-trifluoromethyl(thiol)ation of alkenes represents a significant area of research within synthetic chemistry, focusing on the mechanistic aspects of these reactions. This domain explores the conditions under which these reactions occur, serving as a guide for chemists to optimize their work and inspiring further research collaborations (Azimi et al., 2022).

Environmental Science

The environmental impact and fate of chlorobenzenes, including compounds structurally related to 2-chloro-5-(trifluoromethyl)benzene-1-thiol, have been extensively studied. These compounds, due to their toxicity and persistence, pose significant environmental risks. Remediation strategies, such as dechlorination and biodegradation, are critical for mitigating their impact on the environment (Brahushi et al., 2017).

Material Science

In material science, the disulphide-thiol chemistry of compounds like 2-chloro-5-(trifluoromethyl)benzene-1-thiol offers a multifaceted tool for macromolecular design. This chemistry is applied in creating polymers and materials for drug delivery, highlighting the potential of thiols for site-specific functionalization and construction of biodegradable and non-biodegradable bonds. The synthesis, modification, and functionalization of thiols are proving essential for advancing therapeutic and drug delivery systems (Kgesa et al., 2015).

Mechanism of Action

Safety and Hazards

The safety data sheet for a similar compound, “2-Chloro-5-(trifluoromethyl)benzoic acid”, indicates that it is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause skin irritation, serious eye irritation, and may cause respiratory irritation .

Future Directions

Properties

IUPAC Name |

2-chloro-5-(trifluoromethyl)benzenethiol |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4ClF3S/c8-5-2-1-4(3-6(5)12)7(9,10)11/h1-3,12H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CLJUYSUDVRFKEL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C(F)(F)F)S)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4ClF3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901276295 |

Source

|

| Record name | 2-Chloro-5-(trifluoromethyl)benzenethiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901276295 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

212.62 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18906-40-6 |

Source

|

| Record name | 2-Chloro-5-(trifluoromethyl)benzenethiol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=18906-40-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Chloro-5-(trifluoromethyl)benzenethiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901276295 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[2-bromo-4-(trifluoromethyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/no-structure.png)

![6-bromo-2,4-dichlorothieno[2,3-d]pyrimidine](/img/structure/B6232469.png)